Naltrexon

Übersicht

Beschreibung

Naltrexon ist ein Medikament, das in erster Linie zur Behandlung von Alkoholmissbrauch und Opioidmissbrauch eingesetzt wird, indem es das Verlangen und das Gefühl der Euphorie reduziert, die mit einer Substanzgebrauchsstörung verbunden sind . Es ist ein Opioid-Antagonist, der durch Blockierung der Wirkungen von Opioiden wirkt, sowohl von Opioid-Medikamenten als auch von Opioiden, die natürlich im Gehirn produziert werden . This compound wurde erstmals 1965 synthetisiert und 1984 in den Vereinigten Staaten für die medizinische Verwendung zugelassen .

Herstellungsmethoden

This compound kann durch verschiedene Methoden synthetisiert werden. Eine bemerkenswerte Methode ist die asymmetrische Synthese, die nicht über Thebain verläuft . Diese Synthese beginnt mit einfachen, achiralen Vorläufern und verwendet eine katalytische enantioselektive Sharpless-Dihydroxylierung, um die stereogenen Zentren einzuführen . Eine Rhodium(I)-katalysierte C–H-Alkenylierung und eine torquoselektive Elektrocyclisierungs-Kaskade liefert das Hexahydro-Isochinolin-Bicyclusskelett, das als Vorläufer für den Morphinan-Kern dient . Die C-14-Hydroxylgruppe wird durch eine zweistufige Sequenz aus Palladium-vermittelter Keton-zu-Enon-Dehydrierung gefolgt von C–H-allylischer Oxidation unter Verwendung von Kupfer(II) und Sauerstoff installiert .

Wirkmechanismus

Target of Action

Naltrexone is a pure opiate receptor antagonist . It primarily binds to the mu-opioid receptors (MORs), which are the primary targets of naltrexone . These receptors play a crucial role in the regulation of pain, reward, and addictive behavior .

Mode of Action

Naltrexone works by competitively binding to the mu-opioid receptors, kappa, and delta receptors in the central nervous system, with the highest affinity for the mu receptor . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Biochemical Pathways

Naltrexone’s action on the opioid receptors influences several biochemical pathways. It is thought to block or attenuate the effects of endogenous opioids, which can lead to changes in the activity of various neurotransmitter systems . This includes the opioid, glutamate, gamma-aminobutyric acid, and serotonin systems, all of which mediate reinforcement .

Pharmacokinetics

Naltrexone is rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged . The bioavailability of naltrexone is between 5–60% . The total systemic clearance for naltrexone is approximately 94 L/hr . The elimination half-life of naltrexone varies depending on the route of administration .

Result of Action

The molecular and cellular effects of naltrexone’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines like IL-6 and TNFα in certain immune cell subsets . It also has neuroprotective effects, reducing neuroinflammation and neurodegeneration, and preventing seizures in a model of traumatic brain injury . Additionally, naltrexone has been found to facilitate learning and delay extinction by increasing hippocampal postsynaptic density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of naltrexone. For instance, early childhood adversity has been identified as one environmental factor that influences the pharmacological response to naltrexone . Furthermore, the immediate surroundings, such as involvement in criminogenic activities and friendship with addicts, can also impact the effectiveness of naltrexone .

Wissenschaftliche Forschungsanwendungen

Naltrexon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Behandlung von Alkoholmissbrauch und Opioidmissbrauch eingesetzt . Es hat sich auch als wirksam bei der Behandlung anderer Süchte erwiesen und kann off-label für diese Zwecke verwendet werden . Zusätzlich wurde this compound auf seine potenziellen Antikrebs-Eigenschaften untersucht, wobei die Forschung darauf hindeutet, dass niedrige Dosen von this compound die Zellproliferation hemmen und die Tumorentstehung behindern können . Im Bereich der Chemie wird this compound in analytischen Verfahren auf der Grundlage der Hochleistungsflüssigkeitschromatographie zur gleichzeitigen Bestimmung von Naltrexonhydrochlorid und Bupropionhydrochlorid verwendet .

Wirkmechanismus

This compound ist ein reiner Opiatrezeptor-Antagonist, der in erster Linie an die μ-Opioidrezeptoren bindet . Durch die Bindung an diese Rezeptoren blockiert es die euphorisierenden Wirkungen, die mit Alkoholkonsum oder Opioiden verbunden sind . This compound selbst hat in Abwesenheit von Alkohol oder Opioiden kaum oder keine Wirkung . Die Blockade der μ-Opioidrezeptoren wird als Wirkmechanismus bei der Behandlung der Opioidabhängigkeit angesehen, da sie die Wirkungen von Opioiden reversibel blockiert oder abschwächt . Es wird auch vermutet, dass es an der Wirksamkeit von this compound bei Alkoholabhängigkeit beteiligt ist, indem es die euphorisierenden Wirkungen von Alkohol reduziert .

Biochemische Analyse

Biochemical Properties

Naltrexone primarily binds at the mu opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects linked with alcohol use or opioids . Naltrexone itself has little or no effect in the absence of alcohol or opiates .

Cellular Effects

Naltrexone has been found to have effects on various types of cells and cellular processes. For instance, it has been suggested that high doses and continuous administration of Naltrexone can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .

Molecular Mechanism

Naltrexone is an opioid antagonist and works by blocking the effects of opioids, including both opioid drugs as well as opioids naturally produced in the brain . It produces a complete but reversible block of the effects of the opioid, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving and tolerance .

Temporal Effects in Laboratory Settings

In laboratory conditions, Naltrexone has been observed to reduce craving and slow down the progression of drinking in a delayed access laboratory paradigm . It has also been found to alter subjective responses to alcohol consumption .

Dosage Effects in Animal Models

In animal models, Naltrexone has been studied for its effects at different dosages. Several case reports and animal studies proposed efficacy of low dose Naltrexone in treating cancer . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .

Metabolic Pathways

Naltrexone is mainly metabolized to an active metabolite 6β-naltrexol by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .

Transport and Distribution

Naltrexone is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line . The oppositely directed proton gradient was suggested to drive the transport of naltrexone at the blood-brain barrier .

Subcellular Localization

The subcellular localization of Naltrexone is not explicitly mentioned in the literature. Given its mechanism of action, it is likely to be localized where the mu opioid receptors are present. These receptors are typically found on the cell membrane, which suggests that Naltrexone may also be localized at the cell membrane to exert its effects .

Vorbereitungsmethoden

Naltrexone can be synthesized through various methods. One notable method is the asymmetric synthesis that does not proceed through thebaine . This synthesis starts with simple, achiral precursors and employs catalytic enantioselective Sharpless dihydroxylation to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework, which serves as the precursor to the morphinan core . The C-14 hydroxyl group is installed by a two-step sequence of Palladium-mediated ketone to enone dehydrogenation followed by C–H allylic oxidation using Copper (II) and Oxygen .

Analyse Chemischer Reaktionen

Naltrexon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind die katalytische enantioselektive Sharpless-Dihydroxylierung, die Rhodium(I)-katalysierte C–H-Alkenylierung und die Palladium-vermittelte Keton-zu-Enon-Dehydrierung . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind das Hexahydro-Isochinolin-Bicyclusskelett und der Morphinan-Kern mit C-6-Oxo-Funktionalität und C-14-Hydroxylgruppe .

Vergleich Mit ähnlichen Verbindungen

Naltrexon wird oft mit anderen Opioid-Antagonisten wie Naloxon und Acamprosat verglichen. Naloxon ist ein Notfallmedikament, das verwendet wird, um die Wirkungen einer Opioidüberdosis schnell aufzuheben, während this compound mit sozialer Unterstützung verwendet wird, um Menschen zu helfen, die mit Straßen Drogen und Alkohol aufgehört haben . Acamprosat ist ein weiteres Medikament, das bei Alkoholmissbrauch eingesetzt wird, und es wird angenommen, dass es etwas wirksamer ist, Menschen zu helfen, vom Alkohol wegzubleiben, während this compound etwas wirksamer ist, um starkes Trinken und Verlangen zu reduzieren . Andere ähnliche Verbindungen umfassen Disulfiram, das zur Unterstützung der Behandlung des chronischen Alkoholismus eingesetzt wird, indem es eine akute Empfindlichkeit gegenüber Ethanol erzeugt .

Eigenschaften

IUPAC Name |

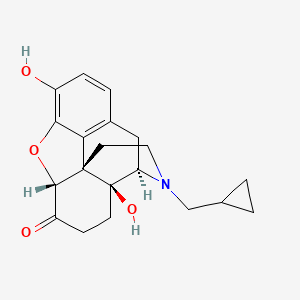

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCKKXVULJGBQN-XFWGSAIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046313 | |

| Record name | Naltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L | |

| Record name | Naltrexone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors. | |

| Record name | Naltrexone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page. | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone | |

CAS No. |

16590-41-3 | |

| Record name | Naltrexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16590-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naltrexone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naltrexone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naltrexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALTREXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt) | |

| Record name | Naltrexone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naltrexone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naltrexone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.